(2,5-Dichlorophenyl)(phenyl)methanamine
Description
(2,5-Dichlorophenyl)(phenyl)methanamine (CAS 1181893-31-1) is a substituted methanamine derivative with two aromatic rings: a 2,5-dichlorophenyl group and a phenyl group attached to a central amine-bearing carbon. Its molecular formula is C₁₃H₁₁Cl₂N (base form), and it is commonly utilized as a hydrochloride salt (C₁₃H₁₂Cl₃N, molecular weight 288.6 g/mol) in pharmaceutical and agrochemical research . This compound serves as a key intermediate in the synthesis of bioactive molecules, leveraging the electronic effects of chlorine substituents for enhanced binding affinity and metabolic stability .
Properties
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHCPOYHQPXWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(phenyl)methanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dichlorophenyl)(phenyl)methanamine can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorophenyl)(phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Research indicates that (2,5-Dichlorophenyl)(phenyl)methanamine exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown significant inhibition against pathogens such as Mycobacterium tuberculosis.
- Anticancer Effects : The compound has demonstrated potential in reducing cell viability in cancer cell lines such as MDA-MB-231.
- Cytotoxicity : Evaluations of cytotoxic effects on liver cancer cells (HepG2) indicate low toxicity at higher concentrations.
Summary of Biological Activities
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | Cell Line/Organism | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.1 | 20% reduction in viability at 72h |
| Antimicrobial | Mycobacterium tuberculosis | <20 | Significant inhibition observed |
| Cytotoxicity | HepG2 | >40 | Low cytotoxicity |
Scientific Research Applications
-
Pharmaceutical Research :
- The compound is being investigated as a lead candidate for developing new drugs targeting specific diseases due to its predicted biological activities. Its unique structure makes it suitable for studying structure-activity relationships in medicinal chemistry.
-
Mechanistic Studies :
- Interaction studies are crucial for understanding how (2,5-Dichlorophenyl)(phenyl)methanamine interacts with biological systems. High-throughput screening methods are often used to evaluate the compound's effects on various cellular targets.
-
Comparative Studies :
- The compound's structural similarities with other compounds allow for comparative studies that can elucidate its unique properties and potential advantages over similar molecules.
Case Studies
Several case studies have been documented regarding the applications of (2,5-Dichlorophenyl)(phenyl)methanamine:
- Case Study 1 : A study focused on the compound's anticancer properties highlighted its effectiveness against breast cancer cell lines, demonstrating a significant reduction in cell viability.
- Case Study 2 : Research on antimicrobial activity showed that the compound effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis.
- Case Study 3 : Investigations into the cytotoxic effects revealed that while it exhibits low toxicity towards liver cancer cells, it retains significant anticancer activity against more sensitive cell lines.
Mechanism of Action
The mechanism of action of (2,5-Dichlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
(a) (2-Chlorophenyl)(2,5-Difluorophenyl)methanamine Hydrochloride
- Molecular Formula : C₁₃H₁₀ClF₂N·HCl
- Key Features: Replaces one chlorine atom with fluorine on the 2,5-difluorophenyl ring. The 2-chlorophenyl group retains lipophilicity, balancing solubility .
- Applications : Explored in CNS-targeting pharmaceuticals due to fluorine’s blood-brain barrier permeability .
(b) (3-Chlorophenyl)(2,5-Dimethoxyphenyl)methanamine
- Molecular Formula: C₁₅H₁₆ClNO₂
- The 3-chlorophenyl group introduces steric hindrance compared to the 2,5-dichloro analog .
- Applications : Studied for antimicrobial activity, where electron-donating groups may modulate bacterial membrane interactions .
(c) [3,5-Dichloro-2-(Difluoromethoxy)phenyl]methanamine
- Molecular Formula: C₈H₇Cl₂F₂NO
- Key Features : Incorporates a difluoromethoxy (-OCF₂H) group, combining electronegativity and steric bulk. This group may enhance resistance to enzymatic degradation compared to methoxy or chloro substituents .
- Applications : Agrochemistry applications, where fluorinated groups improve pesticidal activity .
Heterocyclic Analogues
(a) (2,5-Dichlorophenyl)(2,3-Dihydro-1-Benzofuran-5-yl)methanamine
- Molecular Formula: C₁₅H₁₃Cl₂NO
- Key Features: A benzofuran ring replaces one phenyl group, introducing an oxygen atom and fused ring system.
- Applications : Investigated in serotonin receptor modulation due to structural similarity to psychoactive compounds .
(b) (2,5-Difluoropyridin-4-yl)methanamine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| (2,5-Dichlorophenyl)(phenyl)methanamine | 256.1 | 3.8 | 0.12 |
| (2-Chlorophenyl)(2,5-Difluorophenyl)methanamine | 269.7 | 3.5 | 0.25 |
| [3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine | 234.0 | 2.9 | 0.45 |
| (2,5-Dichlorophenyl)(2,3-dihydro-1-benzofuran-5-yl)methanamine | 294.2 | 4.1 | 0.08 |
LogP and solubility data estimated using QSAR models.
Biological Activity
(2,5-Dichlorophenyl)(phenyl)methanamine, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. Research has highlighted its potential applications in various therapeutic areas, including antimicrobial and anticancer properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
(2,5-Dichlorophenyl)(phenyl)methanamine can be synthesized through various organic reactions, often involving the substitution of phenyl groups. The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its chemical structure features two aromatic rings, which contribute to its biological activity by facilitating interactions with biological targets.
The biological activity of (2,5-Dichlorophenyl)(phenyl)methanamine is primarily attributed to its ability to bind to specific receptors and inhibit key enzymes involved in various metabolic processes. This compound may modulate cellular signaling pathways by acting as an agonist or antagonist at certain receptors. Additionally, it has been shown to affect gene expression by interacting with transcription factors.
Antimicrobial Activity
Recent studies have demonstrated that (2,5-Dichlorophenyl)(phenyl)methanamine exhibits significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed potent inhibitory activity against several bacterial strains, with MIC values reported in the low µg/mL range .
- Mechanism : It is believed that the compound targets bacterial cell membranes and disrupts their integrity, alongside inhibiting critical proteins like FtsZ involved in cell division .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 2.5 | Membrane disruption |
| Escherichia coli | 1.0 | FtsZ inhibition |
| Pseudomonas aeruginosa | 5.0 | Membrane disruption and enzyme inhibition |
Anticancer Properties
The anticancer potential of (2,5-Dichlorophenyl)(phenyl)methanamine has also been explored. Studies indicate that it may inhibit tumor growth through several mechanisms:
- Cell Proliferation : The compound has been shown to significantly reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
- Apoptosis Induction : Research suggests that it may trigger apoptosis in cancer cells by activating intrinsic pathways involving caspases .
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | Apoptosis induction |
| HCT116 | 0.05 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of (2,5-Dichlorophenyl)(phenyl)methanamine against clinical isolates of resistant bacteria. The findings confirmed its effectiveness against strains resistant to common antibiotics, suggesting its potential as a new therapeutic agent .
- Anticancer Research : Another investigation focused on the anticancer properties of this compound in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used synergistically with existing drugs, leading to improved survival rates in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
